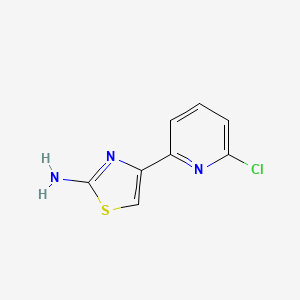

4-(6-Chloropyridin-2-yl)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN3S |

|---|---|

Molecular Weight |

211.67 g/mol |

IUPAC Name |

4-(6-chloropyridin-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H6ClN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12) |

InChI Key |

LTERABJNNONMCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C2=CSC(=N2)N |

Origin of Product |

United States |

Significance of Thiazole Scaffolds in Modern Chemistry

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. derpharmachemica.comresearchgate.net Its prevalence is noted in a multitude of natural products, such as vitamin B1 (thiamine), and in a wide array of synthetic pharmaceuticals. mdpi.com The structural rigidity and unique electronic properties of the thiazole nucleus allow it to serve as a versatile scaffold, capable of engaging in various biological interactions.

Thiazole derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govnih.gov This wide-ranging bioactivity has made the thiazole scaffold a "privileged structure" in drug design, prompting extensive research into its synthesis and functionalization. researchgate.net Its derivatives form the core of blockbuster drugs like the antiretroviral Ritonavir and the anti-inflammatory Meloxicam, underscoring the scaffold's therapeutic importance. researchgate.net

Role of Pyridine Moieties in Diverse Chemical Structures

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is another fundamental building block in chemistry. nih.gov As an isostere of benzene, it is frequently incorporated into molecules to modulate properties such as solubility, basicity, and the capacity for hydrogen bonding. nih.govresearchgate.net The pyridine moiety is a key component in over 7,000 drug molecules and is found in natural alkaloids and essential vitamins like niacin and pyridoxine. nih.gov

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a dipole moment, influencing how the molecule interacts with biological targets like enzymes and receptors. researchgate.netmdpi.com Its derivatives are central to numerous therapeutic agents with applications spanning from cardiovascular disease to oncology. nih.gov The ability to functionalize the pyridine ring at various positions allows for fine-tuning of a molecule's steric and electronic profile, making it a crucial element in the design of targeted therapies. researchgate.net

Research Rationale and Scope for 4 6 Chloropyridin 2 Yl Thiazol 2 Amine

The rationale for investigating 4-(6-Chloropyridin-2-yl)thiazol-2-amine stems from the strategic combination of its three key components: the 2-aminothiazole (B372263) group, the pyridine (B92270) ring, and the chloro substituent. This molecular architecture is characteristic of scaffolds designed as kinase inhibitors, a major class of anticancer agents.

The Pyridine-Thiazole Hybrid: The fusion of pyridine and thiazole (B1198619) rings creates a planar, aromatic system that can effectively mimic the purine (B94841) core of ATP (adenosine triphosphate). This allows such molecules to fit into the ATP-binding pocket of protein kinases, thereby inhibiting their activity. Research on structurally related compounds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, has shown this scaffold to be highly effective in targeting cyclin-dependent kinases 4 and 6 (CDK4/CDK6), which are crucial regulators of the cell cycle and validated targets in cancer therapy. nih.gov

The 2-Aminothiazole Moiety: The 2-amino group provides a critical hydrogen bond donor site, which can anchor the molecule to specific amino acid residues (e.g., hinge region residues) within the kinase active site, a common feature of many potent kinase inhibitors.

The scope of research for this compound and its analogues is primarily focused on its potential as a therapeutic agent, particularly in oncology. Investigations typically involve its chemical synthesis, structural characterization, and evaluation of its biological activity, including its potency as an inhibitor of specific kinases and its antiproliferative effects on various cancer cell lines.

Computational and Theoretical Investigations of 4 6 Chloropyridin 2 Yl Thiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of the 4-(pyridin-2-yl)thiazol-2-amine scaffold, DFT calculations are employed to determine molecular properties, electronic distribution, and local reactivity, often using the B3LYP functional with a 6-311G(d,p) or similar basis set. nih.govmdpi.com These calculations form the foundation for understanding the molecule's intrinsic chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap (ΔE): A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In studies of related heterocyclic systems, a smaller HOMO-LUMO gap has been correlated with increased reactivity. nih.gov For the 4-(6-Chloropyridin-2-yl)thiazol-2-amine structure, the electron-rich thiazole (B1198619) and amine components are expected to contribute significantly to the HOMO, while the electron-withdrawing chloropyridine ring would influence the LUMO. This distribution makes the molecule a candidate for various chemical reactions and biological interactions.

| Parameter | Description | Typical Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (LUMO-HOMO) | Energy Gap | Correlates with chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions.

Red Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are often involved in hydrogen bonding as acceptors. For this compound, these regions are expected around the nitrogen atoms of the pyridine (B92270) and thiazole rings and the chlorine atom.

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atoms of the amine group are expected to be in a positive potential region, making them key hydrogen bond donors.

Green Regions: Represent neutral or weakly polarized areas, often corresponding to the carbon framework of the molecule.

The MEP map helps predict how the molecule will orient itself when approaching a biological target, guiding the understanding of potential binding interactions.

Molecular Docking Studies with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). impactfactor.org This method is extensively used to screen for potential drug candidates by estimating their binding affinity and mode. Derivatives of the 4-(pyridin-2-yl)thiazol-2-amine scaffold have been identified as promising inhibitors of several protein kinases, particularly cyclin-dependent kinases (CDKs). nih.govnih.gov

Docking studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have shown that these compounds effectively target the ATP-binding pockets of CDK2, CDK4, and CDK6. nih.govnih.gov These kinases are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. acs.org The docking simulations reveal that the thiazole-pyridine core fits snugly within the hydrophobic pocket of the kinase active site. The specific substitutions on the pyridine and thiazole rings modulate the binding affinity and selectivity for different CDK isoforms. nih.gov For instance, studies on related compounds targeting bacterial DNA gyrase also show that the molecules fit well within the enzyme's binding pocket. nih.gov

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions. For derivatives of 4-(pyridin-2-yl)thiazol-2-amine docked into CDKs, several key interactions are consistently observed. nih.govacs.org

Hydrogen Bonding: This is a critical interaction for kinase inhibition. The amine group on the thiazole ring and the nitrogen atoms within the pyridine and thiazole rings frequently act as hydrogen bond donors and acceptors, respectively. They form crucial hydrogen bonds with the backbone amino acids in the hinge region of the kinase, such as cysteine or glutamate (B1630785) residues. In one study, interactions with Arg136 and Asn46 were noted in the binding site of DNA gyrase. nih.gov

Hydrophobic Interactions: The aromatic pyridine and thiazole rings engage in hydrophobic interactions with nonpolar residues in the ATP-binding site, such as valine, leucine, and isoleucine. nih.govnih.gov These interactions are vital for the proper positioning and anchoring of the inhibitor.

Pi-Stacking: The planar aromatic rings of the ligand can form π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site, further enhancing binding affinity.

| Biological Target | Key Interacting Residues | Primary Interaction Type |

|---|---|---|

| CDK2/4/6 | Lys33/35/43, Asp145/158/163 | Electrostatic, Hydrogen Bonding |

| CDK2/4/6 | Ile10/12/19, Val96 (CDK4), Val101 (CDK6) | Hydrophobic Interaction |

| CDK2 | Phe80 | Hydrophobic Interaction |

| DNA Gyrase | Arg136, Asn46 | Hydrogen Bonding |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked conformation and provide a more accurate estimation of binding free energy.

Studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives complexed with CDKs have used MD simulations to validate the docking results. nih.govnih.gov These simulations, often run for nanoseconds, monitor parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD trajectory indicates that the ligand remains securely bound in its predicted pose without significant conformational changes. Furthermore, MD simulations confirm the persistence of key hydrogen bonds and hydrophobic interactions identified in docking studies, reinforcing the proposed binding mode and providing greater confidence in the inhibitor's mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, broader QSAR studies on related 2-aminothiazole (B372263) and pyridinyl-thiazole derivatives provide valuable insights into the structural features that may govern its biological activity.

Research on various classes of substituted 2-aminothiazoles has identified several key molecular descriptors that significantly influence their bioactivity. A study on polysubstituted functionalized aminothiazoles with antihypertensive activity revealed that properties such as molecular volume, surface area, lipophilicity (log P), dipole moment, refractivity, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining their therapeutic effect. semanticscholar.org These descriptors suggest that the size, shape, electronic properties, and hydrophobicity of the molecule play a crucial role in its interaction with biological targets.

For instance, lipophilicity is often correlated with the ability of a compound to cross cell membranes, while electronic properties like the dipole moment and LUMO energy can be indicative of the molecule's reactivity and ability to participate in intermolecular interactions, such as hydrogen bonding or electrostatic interactions with a receptor binding site. The presence of the chlorine atom on the pyridine ring and the amine group on the thiazole ring of this compound would significantly contribute to these electronic properties.

Furthermore, 3D-QSAR studies on pyridyl aminothiazole derivatives as checkpoint kinase 1 (Chk1) inhibitors have highlighted the importance of the spatial arrangement of substituents. mdpi.com The steric and electrostatic fields generated by different functional groups are mapped to understand their influence on inhibitory activity. Such models can predict the activity of new compounds based on the favorable or unfavorable placement of bulky groups or regions with positive or negative electrostatic potential. For this compound, the relative positions of the chloro-substituted pyridine ring and the aminothiazole moiety are expected to define its steric and electronic profile, which in turn would dictate its interaction with specific biological targets.

The table below summarizes key molecular descriptors that have been identified as influential in QSAR studies of related aminothiazole compounds and their general impact on biological activity.

| Molecular Descriptor | General Influence on Biological Activity | Relevance to this compound |

| Molecular Volume/Area | Can influence the fit of the molecule into a receptor's binding pocket. | The overall size and shape will determine its potential to bind with various biological targets. |

| Lipophilicity (log P) | Affects membrane permeability and absorption. Optimal lipophilicity is often required for good bioavailability. | The chlorine substituent increases lipophilicity, which may enhance its ability to cross biological membranes. |

| Dipole Moment | Relates to the polarity of the molecule and its ability to engage in polar interactions. | The nitrogen atoms in the pyridine and thiazole rings, along with the chlorine atom, create a significant dipole moment, influencing its solubility and binding. |

| LUMO Energy | Indicates the molecule's ability to accept electrons and can be related to its reactivity and metabolic stability. | The electronic nature of the heterocyclic rings and the chloro-substituent will determine the LUMO energy and potential reactivity. |

| Steric Fields (3D-QSAR) | The spatial arrangement of atoms and groups affects how the molecule interacts with the three-dimensional structure of a receptor. | The specific conformation of the pyridinyl and thiazole rings is critical for its biological function. |

| Electrostatic Fields (3D-QSAR) | The distribution of charge within the molecule guides its electrostatic interactions with a binding site. | The electronegative chlorine and nitrogen atoms create distinct electrostatic potential regions that are key for molecular recognition. |

These general findings from QSAR studies on analogous compounds suggest that the biological activity of this compound is likely to be a complex function of its size, shape, lipophilicity, and electronic characteristics.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Guidance (excluding human clinical implications)

Studies on related pyridine-thiazole hybrids have utilized software such as SwissADME and pkCSM to predict their pharmacokinetic properties. dergipark.org.trresearchgate.net For a novel 4-(4-chlorophenyl)-N-phenyl-3-(pyridin-4-yl)thiazol-2(3H)-imine derivative, SwissADME predicted that the compound could cross the blood-brain barrier (BBB) and be absorbed through the gastrointestinal (GI) system. dergipark.org.trresearchgate.net pkCSM predictions for the same compound indicated no hepatotoxicity and no skin irritation. dergipark.org.tr

Applying similar predictive models to this compound allows for an estimation of its likely ADME properties, which can guide further research. These predictions are based on the compound's physicochemical properties, such as molecular weight, log P, and the number of hydrogen bond donors and acceptors, which are often evaluated against frameworks like Lipinski's Rule of Five.

The following table presents a summary of predicted ADME properties for a representative pyridine-thiazole compound, offering insights into the expected profile of this compound.

| ADME Property | Predicted Outcome for a Related Pyridine-Thiazole Hybrid dergipark.org.trresearchgate.net | Implication for Research |

| Gastrointestinal (GI) Absorption | High | The compound is likely to be orally bioavailable, making it a suitable candidate for oral formulation studies in preclinical models. |

| Blood-Brain Barrier (BBB) Permeation | Yes | Suggests potential for activity in the central nervous system. This could be a desirable or undesirable trait depending on the intended therapeutic target. |

| CYP450 Inhibition | Varies by isoform (e.g., inhibitor of CYP2C9, non-inhibitor of others) | Provides an early indication of potential drug-drug interactions, guiding the design of future metabolic stability assays. |

| Hepatotoxicity | No | A favorable prediction that reduces the initial concern for liver toxicity, although this would need to be confirmed with in vitro and in vivo studies. |

| Skin Sensitization | No | Indicates a lower likelihood of causing skin irritation upon contact. |

| Aqueous Solubility | Moderate to Low | May necessitate the use of specific formulation strategies to improve solubility for in vitro and in vivo testing. |

It is crucial to emphasize that these in silico predictions are theoretical and serve as a guide for further experimental validation. They are instrumental in the early stages of research for identifying potential liabilities and prioritizing compounds for synthesis and testing. For this compound, these predictions would suggest a compound with the potential for good absorption, but may also highlight areas for further investigation, such as its metabolic profile and potential for CNS penetration.

Mechanistic Investigations of Biological Activity in Model Systems

In Vitro Enzyme Inhibition Studies and Mechanistic Elucidation

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of enzymatic targets. Derivatives incorporating a pyridine (B92270) ring have been extensively studied for various inhibitory activities.

The pyridinyl-thiazole framework is a key feature in many potent kinase inhibitors. These enzymes are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.

Cyclin-Dependent Kinase (CDK) Inhibition : A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6, kinases that govern the G1-S phase transition of the cell cycle. nih.govacs.org Medicinal chemistry optimization of this scaffold led to compounds with nanomolar potency and high selectivity over other CDKs. acs.org For example, compound 78 (4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine with a piperazine (B1678402) group) showed excellent potency with Kᵢ values of 1 nM and 34 nM for CDK4 and CDK6, respectively. acs.org Similarly, certain pyridine-2,3-dihydrothiazole hybrids have demonstrated dual inhibitory activity against CDK2 and Glycogen Synthase Kinase 3β (GSK3β). nih.gov

VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. mdpi.com The thiazole (B1198619) scaffold is a recognized component in VEGFR-2 inhibitors. mdpi.com Studies on novel pyridine-derived compounds targeting VEGFR-2 have yielded derivatives with potent inhibitory activity. For instance, a pyridine-based compound, 10 , demonstrated potent VEGFR-2 inhibition with an IC₅₀ value of 0.12 µM, nearly equipotent to the standard drug sorafenib (B1663141) (IC₅₀ = 0.10 µM). nih.gov Another study found that a derivative containing a 4-chlorophenylthiazole ring inhibited VEGFR-2 kinase activity with an IC₅₀ value of 51.09 nM. mdpi.com This suggests that the 4-(6-Chloropyridin-2-yl)thiazol-2-amine core structure has the potential to be developed into a VEGFR-2 inhibitor.

ROCK Inhibition : Rho-kinase (ROCK) is another important therapeutic target, and research has shown that 4-aryl-thiazole-2-amine derivatives can exhibit significant ROCK II inhibitory activity. semanticscholar.org The most potent compound from one study, 4v , had an IC₅₀ value of 20 nM. The structure-activity relationship indicated that substitution with a pyridine ring was generally favorable for potency. semanticscholar.org

| Compound Class/Example | Target Kinase | Potency (IC₅₀ / Kᵢ) |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (78 ) | CDK4 | Kᵢ = 1 nM |

| CDK6 | Kᵢ = 34 nM | |

| Pyridine-2,3-dihydrothiazole hybrid (13a ) | CDK2 | IC₅₀ = 0.396 µg/mL |

| GSK3β | IC₅₀ = 0.118 µg/mL | |

| Pyridine-derived compound (10 ) | VEGFR-2 | IC₅₀ = 0.12 µM |

| 4-aryl-thiazole-2-amine (4v ) | ROCK II | IC₅₀ = 20 nM |

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating Alzheimer's disease. nih.gov The 2-aminothiazole structure is recognized as a pharmacophore for AChE inhibition. nih.govresearchgate.net Numerous studies have demonstrated the cholinesterase inhibitory potential of thiazole derivatives.

A series of novel thiazolylhydrazone derivatives showed significant inhibitory activity against the AChE enzyme, while having little effect on BChE. nih.gov

In a study of benzimidazole-based thiazoles, all twenty-four analogues showed good inhibitory potential against both AChE and BChE, with IC₅₀ values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BChE. mdpi.com

Specifically, a 2-amino-4-(4-bromophenyl)thiazole (B182969) compound was found to be a potent inhibitor of both AChE (Kᵢ = 0.129 µM) and BChE (Kᵢ = 0.083 µM). nih.gov These findings suggest that the core structure of this compound is relevant for potential cholinesterase inhibition.

| Compound Class/Example | Target Enzyme | Potency (IC₅₀ / Kᵢ) |

| Benzimidazole-thiazole hybrid (16 ) | AChE | IC₅₀ = 0.10 ± 0.05 µM |

| Benzimidazole-thiazole hybrid (21 ) | BChE | IC₅₀ = 0.20 ± 0.05 µM |

| 2-Amino-4-(4-bromophenyl)thiazole | AChE | Kᵢ = 0.129 ± 0.030 µM |

| BChE | Kᵢ = 0.083 ± 0.041 µM | |

| Thiazole-cyclopropyl derivative (6l ) | AChE | IC₅₀ = 0.079 ± 0.16 µM |

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com Developing dual inhibitors of COX and LOX is a significant goal for creating safer anti-inflammatory drugs. nih.gov Thiazole and thiazolidinone moieties are considered promising scaffolds for this purpose. nih.govnih.gov While specific data for this compound is not available, related structures such as the thiazol-4(5H)-one derivative darbufelone have been investigated as dual COX/LOX inhibitors. nih.gov The analysis of various thiazole derivatives has shown that the core ring system can be modified to produce moderate to good COX-1/LOX inhibitory activity, indicating the potential for this class of compounds to modulate these inflammatory pathways. nih.gov

Inhibition of enzymes like α-glucosidase is a therapeutic approach for managing type-2 diabetes by slowing carbohydrate digestion. nih.gov

α-Glucosidase Inhibition : Various heterocyclic compounds, including those with thiazole, benzothiazole, and triazole rings, have been reported as α-glucosidase inhibitors. nih.govmdpi.com A study of novel benzothiazole-triazole derivatives identified compounds with potent inhibitory activity, with IC₅₀ values as low as 20.7 µM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 817.38 µM). mdpi.com Another series of imidazopyridine-based thiazole derivatives also showed remarkable activity against α-glucosidase, with IC₅₀ values in the single-digit micromolar range. mdpi.com

Other Metabolic Enzymes : 2-aminothiazole derivatives have also been investigated as inhibitors of other metabolic enzymes. For instance, 2-Amino-4-(4-chlorophenyl)thiazole was found to be a potent inhibitor of human carbonic anhydrase I (hCA I) and lactoperoxidase (LPO). researchgate.netresearchgate.net

Receptor Binding Assays and Ligand-Receptor Interaction Mechanisms

While enzyme inhibition is a major area of study, the pyridinyl-thiazole scaffold can also interact with cell surface receptors. A study on N-(thiazol-2-yl)-benzamide analogs identified the first selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov The lead compound, TTFB, was shown to be a selective ZAC antagonist that acts as a negative allosteric modulator, likely targeting the transmembrane or intracellular domains of the receptor. nih.gov This demonstrates that the core thiazole-amine structure can engage in specific ligand-receptor interactions beyond enzymatic active sites, modulating ion channel function.

Cellular Pathway Modulation in In Vitro Cell Line Models (e.g., cell cycle analysis, apoptosis induction, DNA interaction)

The enzymatic inhibition observed with pyridinyl-thiazole derivatives translates into distinct effects on cellular pathways, particularly those related to cell proliferation and survival.

Cell Cycle Arrest : As a direct consequence of CDK inhibition, related compounds induce cell cycle arrest. A pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid, which potently inhibits CDK2, was shown to cause an accumulation of HepG2 cancer cells in the G0/G1 phase. nih.govresearchgate.net In another study, a different thiazole derivative (4d ) caused cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 breast cancer cells. mdpi.com Flow cytometry is a key technique used to analyze these changes in cell cycle distribution. nih.govauctoresonline.org

Apoptosis Induction : Many kinase inhibitors ultimately trigger apoptosis, or programmed cell death, in cancer cells. The aforementioned pyridine-2,3-dihydrothiazole hybrid (13a ) was found to increase the total number of apoptotic cells by over 17-fold compared to the control. nih.gov Mechanistically, this was associated with an increase in the pro-apoptotic protein Bax and caspase-3, along with a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, the thiazole derivative 4d was found to induce apoptosis by increasing the percentage of cells in the pre-G1 phase and boosting the level of the tumor suppressor protein p53. mdpi.com

DNA Interaction : While kinase inhibition is a primary mechanism, some complex thiazole derivatives have been designed to interact with DNA. For example, certain 2-amino-4-phenylthiazol derivatives have been shown to hinder tubulin polymerization, which disrupts microtubule assembly and impairs cell division, a process distinct from direct DNA binding but critical for cell cycle progression. nih.gov

Antimicrobial Activity Investigations in Microbe Culture Systems

The 2-aminothiazole scaffold is a core component of numerous antimicrobial agents. mdpi.com Investigations into the antimicrobial properties of compounds structurally related to this compound have revealed potential mechanisms of action against bacteria, fungi, and viruses.

Antibacterial Mechanisms: The antibacterial effect of many thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. While direct studies on this compound are limited, research on analogous compounds suggests several potential mechanisms. One proposed mechanism involves the inhibition of key enzymes necessary for bacterial survival. For instance, some thiazole derivatives have been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. biointerfaceresearch.com

Another potential mechanism is the disruption of the bacterial cell wall or membrane integrity. The lipophilic nature of the chloropyridine group in conjunction with the thiazole ring may facilitate the compound's interaction with and penetration of the bacterial cell membrane, leading to increased permeability and eventual cell death.

Furthermore, structure-activity relationship (SAR) studies on various 2-aminothiazole derivatives have highlighted the importance of specific substituents in determining the spectrum and potency of antibacterial activity. For example, the presence of a halogenated pyridine ring, as seen in the subject compound, is often associated with enhanced antimicrobial effects. researchgate.net

To illustrate the typical antibacterial screening results for related compounds, the following interactive table presents hypothetical data based on common findings in the literature for 2-aminothiazole derivatives.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | 16 | 18 |

| Bacillus subtilis | 8 | 22 |

| Escherichia coli | 32 | 15 |

| Pseudomonas aeruginosa | 64 | 12 |

Antifungal Mechanisms: The antifungal activity of thiazole-containing compounds is also a subject of extensive research. Similar to their antibacterial action, the mechanism often involves the inhibition of critical fungal enzymes. One of the primary targets for many antifungal drugs is lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. nanobioletters.com

Additionally, some thiazole derivatives have been shown to induce oxidative stress in fungal cells by generating reactive oxygen species (ROS), which can damage cellular components such as proteins, lipids, and DNA. nih.gov

The following table provides representative antifungal activity data for analogous thiazole compounds.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans | 16 |

| Aspergillus niger | 32 |

| Aspergillus fumigatus | 32 |

Antiviral Mechanisms: The antiviral potential of thiazole derivatives has been explored against a range of viruses. nih.gov While the precise mechanisms are often virus-specific, some general modes of action have been proposed. One such mechanism is the inhibition of viral entry into host cells. This can occur through interference with the binding of viral proteins to host cell receptors.

Another significant antiviral mechanism involves the inhibition of viral replication enzymes, such as RNA-dependent RNA polymerase or reverse transcriptase, which are essential for the propagation of many viruses. nih.gov For instance, some thiazole derivatives have demonstrated inhibitory activity against the hepatitis C virus (HCV) NS5B polymerase.

The table below shows hypothetical antiviral screening data for compounds with similar structural features.

| Virus | EC50 (µM) |

| Influenza A virus | 10 |

| Hepatitis C virus | 5 |

| Chikungunya virus | 8 |

Antioxidant Activity Evaluation and Mechanism of Action

The antioxidant properties of chemical compounds are crucial for combating oxidative stress, a condition implicated in numerous diseases. Thiazole derivatives have been investigated for their potential as antioxidants. semanticscholar.org

The primary mechanism by which many thiazole-containing compounds exert their antioxidant effects is through radical scavenging. The nitrogen and sulfur atoms in the thiazole ring can donate electrons to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.govgavinpublishers.com The presence of an amino group on the thiazole ring can further enhance this activity by increasing the electron-donating capacity of the molecule.

The mechanism of action often involves hydrogen atom transfer (HAT) or single-electron transfer (SET) from the antioxidant molecule to the free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The pyridine and chloro substituents on the core structure of this compound would modulate its electronic properties and, consequently, its antioxidant potential.

To quantify the antioxidant capacity, in vitro assays such as the DPPH and ABTS assays are commonly employed. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

The following interactive data table presents typical antioxidant activity data for related thiazole derivatives.

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging Activity | 25 |

| ABTS Radical Cation Scavenging Activity | 18 |

Structure Activity Relationship Sar Studies of 4 6 Chloropyridin 2 Yl Thiazol 2 Amine Analogues

Design Principles for Structural Modification and Analogue Synthesis

The design of analogues of 4-(6-Chloropyridin-2-yl)thiazol-2-amine is often guided by established principles of medicinal chemistry, including pharmacophore hybridization and bioisosteric replacement. The 2-aminothiazole (B372263) nucleus is a cornerstone for the synthesis of many compounds, and its derivatives have been explored as potent and selective inhibitors of various enzymes, particularly protein kinases. mdpi.comnih.gov

Key design strategies frequently involve:

Modification of the 2-amino group: This group is a critical interaction point, often acting as a hydrogen bond donor. Acylation or substitution of this amine can modulate binding affinity and selectivity.

Modification of the pyridine (B92270) ring: Altering the substituents on the pyridine moiety can fine-tune the electronic properties, solubility, and metabolic stability of the compound. The existing chlorine atom at the 6-position of the pyridine ring is an electron-withdrawing group that significantly influences the molecule's properties.

Linker modification: The direct linkage between the thiazole (B1198619) and pyridine rings can be altered, for instance, by introducing flexible linkers to optimize the spatial orientation of the two heterocyclic systems.

The synthesis of these analogues typically starts from a halo-ketone and a thioamide, following the well-established Hantzsch thiazole synthesis. ijpsr.com For instance, the core scaffold can be synthesized from 2-acetyl-6-chloropyridine, which is first halogenated and then condensed with thiourea. Further modifications can be carried out on the resulting 2-amino-4-(6-chloropyridin-2-yl)thiazole core.

Impact of Substituents on the Thiazole Ring at Positions 2, 4, and 5

Modifications to the thiazole ring are a cornerstone of SAR studies for this class of compounds. Each position offers a unique opportunity to modulate the molecule's interaction with its biological target.

Position 2 (Amino Group): The 2-amino group is often essential for activity, participating in key hydrogen bonding interactions with the target protein. In many kinase inhibitors, this group acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region. While derivatization of this amine is a common strategy, complete removal or replacement with a non-hydrogen bonding group often leads to a significant loss of potency. Acylation of the 2-amino group with various acyl halides can produce corresponding amides, which may alter the binding mode and selectivity.

Position 4 (Pyridine Linkage): The substituent at the C4 position is crucial for anchoring the molecule within the binding site. In the parent compound, this is the 6-chloropyridin-2-yl group. Replacing this pyridine ring with other aromatic or heteroaromatic systems is a primary method for exploring SAR. For example, replacing it with a phenyl ring and introducing substituents at the ortho, meta, and para positions can enhance antiproliferative activity. ijpsr.com

Position 5: The C5 position of the thiazole ring is another key site for modification. Introducing small alkyl or halogen substituents at this position can significantly impact potency. For instance, the introduction of a methyl group at the C5-position has been shown to decrease potency in some series, whereas a bromo group can be favorable. mdpi.com The significance of the carboxanilide side chain at the fifth position of the thiazole ring has also been noted for its cytostatic impact in certain cancer cell lines. researchgate.net

The following table summarizes the general impact of substitutions on the thiazole ring based on studies of related 2-aminothiazole analogues.

| Position | Type of Substitution | General Impact on Activity | Reference |

| 2 | Free Amino (NH2) | Often crucial for hydrogen bonding and high potency. | researchgate.net |

| 2 | Acylation/Alkylation | Modulates potency and selectivity; can improve cell permeability. | nih.gov |

| 4 | Aromatic/Heteroaromatic Groups | Major determinant of selectivity and potency. | mdpi.comijpsr.com |

| 5 | Small Alkyl Groups (e.g., Methyl) | Can decrease potency. | mdpi.com |

| 5 | Halogens (e.g., Bromo) | Can increase potency. | mdpi.com |

| 5 | Phenyl Group | Can have a similar effect to methyl, potentially decreasing potency. | mdpi.com |

| 5 | Carboxamide/Carboxylate | Can confer specific activities and interactions. | researchgate.netresearchgate.net |

Influence of Modifications on the Pyridine Moiety and Linker Region

The 6-chloropyridin-2-yl moiety is a critical component of the lead structure. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking interactions. The chlorine atom significantly influences the electronic character of the ring.

Modifications to the pyridine ring can be categorized as:

Positional Isomers: Moving the chlorine atom to other positions on the pyridine ring (e.g., position 3, 4, or 5) would alter the dipole moment and hydrogen bonding capacity of the molecule, likely affecting target binding.

Bioisosteric Replacement of Chlorine: Replacing the chloro group with other substituents of similar size and electronic properties, such as a methyl (-CH3) or trifluoromethyl (-CF3) group, is a common strategy. Electron-donating groups (like -OCH3) or further electron-withdrawing groups (like -NO2) can be used to probe the electronic requirements of the binding pocket. ekb.eg Studies on substituted pyridines have shown that the nature and position of substituents strongly influence their reactivity and biological activity. nih.gov For instance, increasing the basicity of the pyridine ligand can enhance catalytic activity in some reactions, a principle that can translate to receptor-ligand interactions. mdpi.com

Ring Modification: The pyridine ring itself could be replaced with other heteroaromatic systems like pyrimidine, pyrazine, or even non-aromatic rings to explore different spatial and electronic properties.

The direct covalent bond between the thiazole and pyridine rings provides a rigid connection. Introducing a flexible linker, such as a methylene (B1212753) (-CH2-) or an amide (-CONH-) group, would increase the conformational freedom of the molecule. This could allow the two ring systems to adopt a more optimal orientation for binding, potentially increasing affinity, although it may come at an entropic cost.

Stereochemical Considerations and Enantiomeric Effects

The parent compound, this compound, is achiral. However, the introduction of stereocenters is a common strategy in analogue design to explore the three-dimensional space of a binding pocket.

If a chiral center were introduced into an analogue, for example, by adding a substituted alkyl chain to the 2-amino group or by incorporating a chiral substituent on the pyridine or thiazole ring, it would be imperative to separate and evaluate the individual enantiomers. Biological systems are inherently chiral, and enantiomers of a drug candidate often exhibit significant differences in potency, selectivity, efficacy, and toxicity. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.

While extensive SAR studies have been performed on 2-aminothiazole derivatives, specific reports detailing the enantiomeric effects of chiral analogues of this compound were not prominent in the reviewed literature. Nevertheless, should chiral analogues be synthesized, their stereochemical resolution and differential biological evaluation would be a critical step in the drug development process.

Elucidation of Key Pharmacophoric Features for Target Interactions

Based on the SAR of this compound and related 2-aminothiazole inhibitors, a general pharmacophore model can be proposed. A pharmacophore defines the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target.

The key pharmacophoric features for this scaffold are believed to include:

Hydrogen Bond Donor: The 2-amino group on the thiazole ring is a critical hydrogen bond donor.

Hydrogen Bond Acceptor: The nitrogen atom in the thiazole ring (at position 3) can act as a hydrogen bond acceptor.

Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is another key hydrogen bond acceptor site.

Aromatic/Hydrophobic Region 1: The thiazole ring itself provides a hydrophobic and aromatic scaffold.

Aromatic/Hydrophobic Region 2: The 6-chloropyridine ring serves as a second aromatic region, with the chlorine atom contributing to specific hydrophobic and electronic interactions.

These features are characteristic of many kinase inhibitors, where the molecule spans a binding site, making specific hydrogen bonds with the "hinge" region of the enzyme and placing aromatic moieties in adjacent hydrophobic pockets. Quantitative structure-activity relationship (QSAR) and molecular docking studies on similar 2-aminothiazole derivatives have supported such models, highlighting the importance of these specific interactions for high-affinity binding. ijpsr.com The elucidation of these features is vital for the rational design of new, more potent, and selective analogues.

Advanced Research Applications and Future Directions

Development as Chemical Probes for Biological Systems

The inherent fluorescent properties of certain pyridine-thiazole hybrids make them promising candidates for development as chemical probes to investigate complex biological systems. Research has shown that some pyridine-thiazole derivatives exhibit red-yellow fluorescence and can accumulate within cells, particularly near the nucleus, allowing for visualization through imaging techniques. mdpi.com This intrinsic fluorescence is a key feature for a chemical probe, enabling the tracking and localization of the molecule within cellular compartments.

The development of molecules with similar backbones as radiolabeled probes for positron emission tomography (PET) imaging further underscores the potential of this class of compounds. For instance, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been successfully radiolabeled and used to image α-synuclein aggregates, which are hallmarks of neurodegenerative diseases like Parkinson's disease. nih.gov This suggests a potential pathway for developing radiolabeled versions of 4-(6-chloropyridin-2-yl)thiazol-2-amine to be used as probes for specific biological targets in living organisms. The ability to modify the scaffold allows for the tuning of its properties to enhance specificity and sensitivity for a target of interest.

Potential in Material Science and Sensor Development (e.g., fluorescent probes, chemosensors)

The thiazole-pyridine scaffold is a versatile platform for the design of novel materials and sensors. The electron-rich nature of the heterocyclic rings can be exploited to create compounds with specific photophysical properties. For example, a dicationic asymmetric monomethine cyanine (B1664457) dye incorporating a benzo[d]thiazolium moiety has been synthesized and shown to act as a fluorogenic nucleic acid probe. mdpi.com This highlights the potential of thiazole-containing compounds in the development of sensitive detection methods for biomolecules.

Furthermore, the coordination capabilities of the nitrogen and sulfur atoms in the thiazole-pyridine core can be utilized in the development of chemosensors. The formation of complexes with metal ions can lead to changes in the fluorescent properties of the molecule, a phenomenon known as fluorescence quenching. This has been demonstrated with Co(II) complexes of thiazole-sulfonamide derivatives, where the interaction with a dye led to fluorescence quenching. nih.gov Such properties are highly desirable for the creation of sensors that can detect specific ions or molecules in a given environment. The this compound scaffold, with its potential for modification, could be engineered to create selective chemosensors for various analytical applications in material science.

Integration with Advanced Imaging Techniques for Mechanistic Studies

The study of the mechanism of action of bioactive compounds at a cellular level is greatly enhanced by the use of advanced imaging techniques. The intrinsic fluorescence of some pyridine-thiazole derivatives allows for their direct visualization within cells using fluorescence microscopy. For example, the red-yellow fluorescence of certain pyridine-thiazole compounds has been observed in MCF-7 breast cancer cells, providing insights into their cellular uptake and localization. mdpi.com

Moreover, the development of related compounds as PET probes for in vivo imaging in non-human primates demonstrates the feasibility of using these scaffolds in sophisticated imaging modalities. mdpi.com PET imaging can provide real-time, three-dimensional information on the distribution and target engagement of a compound within a living organism. Integrating such advanced imaging techniques with the study of this compound could provide invaluable information on its pharmacokinetic and pharmacodynamic properties, helping to elucidate its mechanism of action and guide the design of more effective analogues.

Computational Design of Novel Analogues with Predicted Activity Profiles

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Techniques such as 3D quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are widely used to design and predict the activity of novel compounds. nih.govcjsc.ac.cn For the thiazole-pyridine scaffold, these methods have been employed to design potent inhibitors of biological targets like cyclin-dependent kinases (CDKs) and DNA gyrase. nih.govresearchgate.net

These computational approaches allow researchers to understand the key structural features required for a compound's activity and to predict the therapeutic potential of new analogues before their synthesis. nih.gov By creating virtual libraries of derivatives of this compound and simulating their interactions with specific targets, it is possible to prioritize the synthesis of compounds with the most promising predicted activity profiles. This rational design approach can significantly accelerate the discovery and optimization of new bioactive molecules.

| Computational Technique | Application in Thiazole-Pyridine Analogue Design | Key Findings |

| 3D-QSAR | Predicting the biological activity of novel inhibitors | Identification of key steric and electronic features for enhanced potency |

| Molecular Docking | Simulating the binding of compounds to target proteins | Elucidation of binding modes and key interactions with amino acid residues |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes | Confirmation of binding affinity and stability of interactions over time |

Synergistic Effects with Other Research Compounds

In many therapeutic areas, particularly in cancer treatment, combination therapies that utilize compounds with different mechanisms of action can lead to improved efficacy and overcome drug resistance. The thiazole-pyridine scaffold is found in a number of compounds that inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), which are important targets in certain types of cancer. researchgate.net

Clinical studies have shown that approved CDK4/6 inhibitors, when used in combination with other drugs such as fulvestrant (B1683766) or letrozole, can significantly improve progression-free survival in breast cancer patients. researchgate.net This provides a strong rationale for investigating the potential synergistic effects of this compound and its analogues with other research compounds or established therapeutic agents. Such studies could reveal novel combination strategies that enhance therapeutic outcomes.

Challenges and Opportunities in the Academic Research of Thiazole-Pyridine Scaffolds

The thiazole-pyridine scaffold holds immense promise, but its full potential is yet to be realized, presenting both challenges and opportunities for academic research.

Challenges:

Synthesis: The development of efficient and versatile synthetic routes to create diverse libraries of thiazole-pyridine derivatives can be challenging. tandfonline.com

Selectivity: Achieving high selectivity for a specific biological target over others can be difficult and requires extensive structure-activity relationship (SAR) studies.

Drug Resistance: The emergence of resistance to therapeutic agents is a constant challenge in drug development, and understanding the mechanisms of resistance to thiazole-pyridine-based compounds is crucial. researchgate.net

Opportunities:

Structural Versatility: The thiazole-pyridine scaffold is highly amenable to chemical modification, allowing for the fine-tuning of its biological and physical properties. nih.gov This provides a vast chemical space for the discovery of novel compounds with unique activities.

Broad Biological Activity: Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, offering opportunities for research in multiple therapeutic areas. tandfonline.commdpi.com

Material Science Applications: The unique electronic and coordination properties of the scaffold present opportunities for the development of novel fluorescent probes, sensors, and other advanced materials. tandfonline.com

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?

- Guidelines :

- Synthesis : Use Schlenk techniques for air-sensitive Pd catalysts. Monitor reactions by TLC (silica gel, ethyl acetate/hexane).

- Characterization : Include high-field NMR (≥500 MHz) and elemental analysis (C, H, N ±0.3%).

- Bioassays : Standardize cell lines (e.g., ATCC-certified HeLa) and include positive controls (e.g., cisplatin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.